molecular formula C50H62ClN9O8S2 B8134237 PROTAC BRD4 Degrader-5

PROTAC BRD4 Degrader-5

Cat. No.: B8134237
M. Wt: 1016.7 g/mol
InChI Key: SLPWRCRRHVRNRM-BEGQQDOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC BRD4 Degrader-5 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound belongs to the class of PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various cancers and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-5 involves the conjugation of a ligand that binds to BRD4 with a ligand that recruits an E3 ubiquitin ligase, connected via a linker. The synthetic route typically includes the following steps:

    Synthesis of the BRD4 ligand: This involves the preparation of a small molecule that specifically binds to the bromodomains of BRD4.

    Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to the E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.

    Linker attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain to provide flexibility and optimal spatial arrangement for the formation of the ternary complex.

Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis of the individual components (BRD4 ligand, E3 ligase ligand, and linker) followed by their conjugation under controlled conditions. The process would require optimization of reaction conditions, purification steps, and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PROTAC BRD4 Degrader-5 primarily undergoes the following types of reactions:

    Ubiquitination: The compound facilitates the ubiquitination of BRD4 by recruiting an E3 ubiquitin ligase.

    Proteasomal degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome.

Common Reagents and Conditions:

    Ubiquitination reagents: E3 ubiquitin ligase, E2 ubiquitin-conjugating enzyme, ubiquitin, and ATP.

    Proteasomal degradation conditions: Cellular environment with active proteasome machinery.

Major Products:

Scientific Research Applications

PROTAC BRD4 Degrader-5 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC BRD4 Degrader-5 exerts its effects through the following mechanism:

Comparison with Similar Compounds

  • PROTAC BRD4 Degrader-1
  • PROTAC BRD4 Degrader-2
  • PROTAC BRD4 Degrader-3
  • PROTAC BRD4 Degrader-4

Uniqueness: PROTAC BRD4 Degrader-5 is unique in its specific design and optimization for efficient degradation of BRD4. It may have improved binding affinity, stability, and degradation efficiency compared to other similar compounds. Additionally, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62ClN9O8S2/c1-28-31(4)70-49-42(28)43(34-13-15-36(51)16-14-34)55-38(46-58-57-32(5)60(46)49)24-40(62)52-17-18-66-19-20-67-21-22-68-26-41(63)56-45(50(6,7)8)48(65)59-25-37(61)23-39(59)47(64)54-29(2)33-9-11-35(12-10-33)44-30(3)53-27-69-44/h9-16,27,29,37-39,45,61H,17-26H2,1-8H3,(H,52,62)(H,54,64)(H,56,63)/t29-,37+,38-,39-,45+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPWRCRRHVRNRM-BEGQQDOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62ClN9O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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